REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][C:3]=1[CH2:4]Cl.[C:11]1([C:13](=[CH:15][CH:16]=[CH:17][CH:18]=1)[OH:14])[OH:12].[OH-].[K+]>C(O)C>[CH3:1][C:2]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][C:3]=1[CH2:4][O:12][C:11]1[CH:18]=[CH:17][CH:16]=[CH:15][C:13]=1[OH:14] |f:2.3|
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
CC1=C(CCl)C=C(C=C1)C
|
Name
|
|
Quantity
|
10.68 g
|
Type
|
reactant
|
Smiles
|
C=1(O)C(O)=CC=CC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added dropwise over 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The solution is then refluxed under nitrogen for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The solution is filtered
|
Type
|
CUSTOM
|
Details
|
to remove KCl
|
Type
|
TEMPERATURE
|
Details
|
The solution is cooled over night
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove di-substituted product
|
Type
|
CUSTOM
|
Details
|
Ethanol is removed by rotary evaporation
|
Type
|
DISSOLUTION
|
Details
|
the oil is dissolved in 50 ml of chloroform
|
Type
|
EXTRACTION
|
Details
|
extracted three times with equal volumes of water
|
Type
|
CUSTOM
|
Details
|
to remove unreacted catechol and salts
|
Type
|
CUSTOM
|
Details
|
Chloroform is removed by rotary evaporation
|
Type
|
DISTILLATION
|
Details
|
The oil is vacuum-distilled at 8 mm Hg
|
Type
|
ADDITION
|
Details
|
the fraction containing V
|
Type
|
CUSTOM
|
Details
|
is collected
|
Name
|
|
Type
|
|
Smiles
|
CC1=C(C=C(C=C1)C)COC1=C(C=CC=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |